molecular formula C10H15NO4 B8287906 Ethyl 5-(1-hydroxy-2-methylpropyl)isoxazole-3-carboxylate

Ethyl 5-(1-hydroxy-2-methylpropyl)isoxazole-3-carboxylate

Cat. No. B8287906
M. Wt: 213.23 g/mol
InChI Key: VJAKFLXRNPYTRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(1-hydroxy-2-methylpropyl)isoxazole-3-carboxylate is a useful research compound. Its molecular formula is C10H15NO4 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
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properties

Product Name

Ethyl 5-(1-hydroxy-2-methylpropyl)isoxazole-3-carboxylate

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

ethyl 5-(1-hydroxy-2-methylpropyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C10H15NO4/c1-4-14-10(13)7-5-8(15-11-7)9(12)6(2)3/h5-6,9,12H,4H2,1-3H3

InChI Key

VJAKFLXRNPYTRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C(C(C)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl chlorooximidoacetate (6.79 mmol, 1.029 g) and 4-methyl-1-pentyn-3-ol (20.38 mmol, 2 g) were dissolved in toluene (20 ml). Et3N (6.79 mmol, 0.947 ml) dissolved in toluene was added dropwise. The mixture was stirred overnight at RT. The mixture was diluted with EtOAc and washed with water. The organic phase was dried, filtered and evaporated. The crude product was purified by flash chromatography. 0.828 g of the title compound was obtained. 1H-NMR (400 MHz, MeOH-d4): δ 0.92 (d, 3H), 0.97 (d, 3H), 1.39 (t, 3H), 2.03-2.16 (m, 1H), 4.41 (q, 2H), 4.58 (d, 1H), 6.65 (s, 1H).
Quantity
1.029 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.947 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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